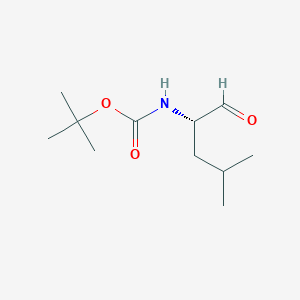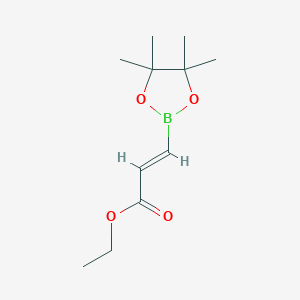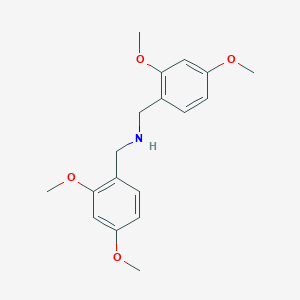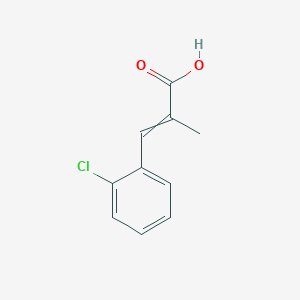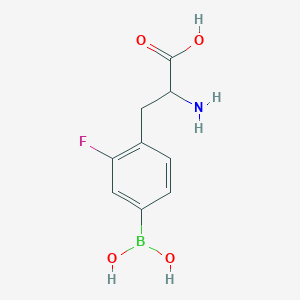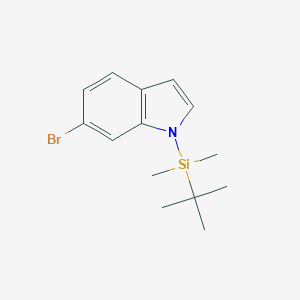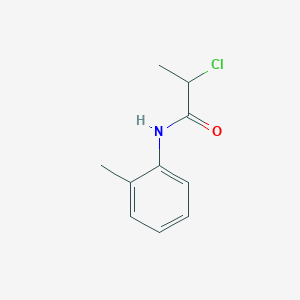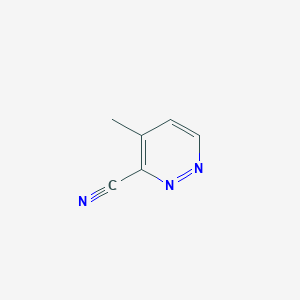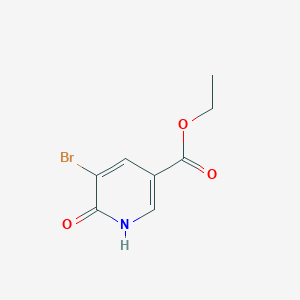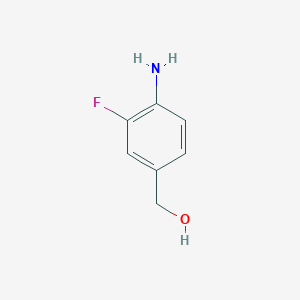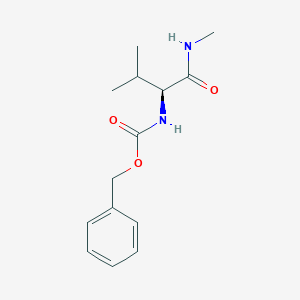![molecular formula C16H15NO2S2 B179595 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole CAS No. 5838-27-7](/img/structure/B179595.png)
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBT-MERCAPTO and has been found to possess various biological activities, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of MBT-MERCAPTO is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various cellular targets, including enzymes and receptors. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
MBT-MERCAPTO has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been found to possess antioxidant properties, which protect cells from oxidative stress. Furthermore, MBT-MERCAPTO has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
MBT-MERCAPTO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to possess various biological activities, making it a promising candidate for drug development. However, there are also limitations associated with its use in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects fully.
Future Directions
There are several future directions for the study of MBT-MERCAPTO. One potential direction is the development of MBT-MERCAPTO-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to understand its mechanism of action fully. Finally, the synthesis of novel derivatives of MBT-MERCAPTO may lead to the discovery of compounds with improved biological activities.
Synthesis Methods
The synthesis of MBT-MERCAPTO involves the reaction of 2-chloroethyl ether with 2-mercapto-1,3-benzothiazole in the presence of a base, followed by the reaction with 2-methoxyphenol. The final product is obtained after purification and isolation steps.
Scientific Research Applications
MBT-MERCAPTO has been widely studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for drug development in various fields.
properties
CAS RN |
5838-27-7 |
|---|---|
Product Name |
2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole |
Molecular Formula |
C16H15NO2S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NO2S2/c1-18-13-7-3-4-8-14(13)19-10-11-20-16-17-12-6-2-5-9-15(12)21-16/h2-9H,10-11H2,1H3 |
InChI Key |
GSYHIBMIYXGVIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



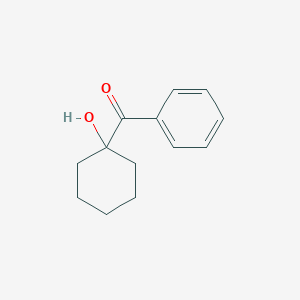
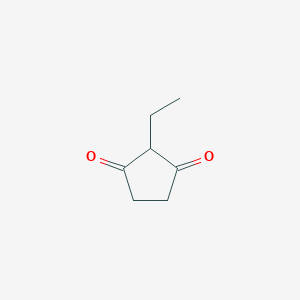
![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)
